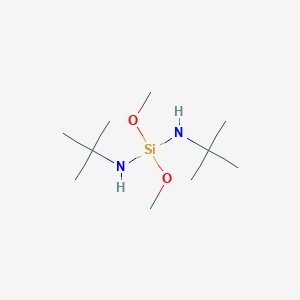
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde is an organic compound with the molecular formula C14H18N2. It is a derivative of naphthalene, characterized by the presence of two dimethylamino groups and two aldehyde groups at the 1,8-positions. This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the dimethylamino groups at the 1,8-positions. This can be achieved through a series of reactions involving nitration, reduction, and methylation.
Aldehyde Introduction: The final step involves the introduction of the aldehyde groups at the 4,5-positions. This can be done through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde involves its interaction with various molecular targets. The dimethylamino groups can act as electron donors, while the aldehyde groups can participate in nucleophilic addition reactions. These interactions can lead to the formation of stable complexes with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
4,5-Dimethylamino-1,8-naphthalimide: Used as a fluorescent dye in biological imaging.
1,8-Diaminonaphthalene: Employed in the synthesis of various organic compounds and as a building block in chemical research.
Uniqueness
4,5-Bis(dimethylamino)naphthalene-1,8-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups, which confer distinct chemical reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
127348-70-3 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
4,5-bis(dimethylamino)naphthalene-1,8-dicarbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)13-7-5-11(9-19)15-12(10-20)6-8-14(16(13)15)18(3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
YRRZNGBUDJECHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=CC=C(C2=C(C=C1)C=O)C=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)




![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)

![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)

